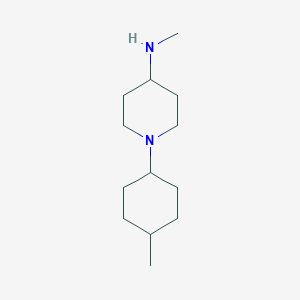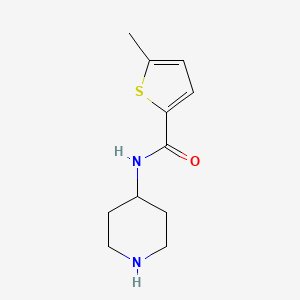amine CAS No. 1152597-01-7](/img/structure/B1416889.png)
[(3,5-Dimethylphenyl)methyl](propan-2-yl)amine
Overview
Description
“(3,5-Dimethylphenyl)methylamine” is a chemical compound with the molecular formula C12H19N . It is used in research and has potential applications in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “(3,5-Dimethylphenyl)methylamine” consists of a 3,5-dimethylphenyl group, a methyl group, and a propan-2-yl group attached to a central nitrogen atom . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Structural and Computational Studies
X-ray Structures and Computational Studies of Cathinones
This research delved into the structural analysis of cathinones, including derivatives related to (3,5-Dimethylphenyl)methylamine, through FTIR, UV–Vis, multinuclear NMR spectroscopy, and X-ray diffraction methods. The study highlighted the importance of methyl and ethyl groups in determining the structural characteristics of these compounds, optimized using density functional theory (DFT) and electronic spectra calculated by TDDFT method, underscoring the molecular geometry and electronic structure vital for their application in various scientific domains (Nycz et al., 2011).
Catalytic and Synthetic Applications
Direct Enantioselective Michael Addition Catalyzed by Chiral Amines
The application of chiral amines, including compounds structurally related to (3,5-Dimethylphenyl)methylamine, in catalyzing the direct enantioselective Michael addition of aldehydes to vinyl ketones was studied. This research provided insights into the mechanisms of organocatalysis and the influence of chiral amines on the formation of optically active products, highlighting the synthetic utility of these compounds in producing chiral intermediates for pharmaceuticals and other applications (Melchiorre & Jørgensen, 2003).
Material Science and Polymer Chemistry
Synthesis and Characterization of Metal Complexes
Novel phenolic Mannich bases derived from (3,5-Dimethylphenyl)methylamine were synthesized and their metal complexes with Ni(II) and Cu(II) were prepared. The study characterized these compounds through elemental and spectral analyses, providing insights into their potential applications in material science and catalysis (Büyükkıdan & Özer, 2013).
Cationic Polythiophenes as Responsive DNA-Binding Polymers
Research into the development of water-soluble cationic polythiophene derivatives, incorporating (3,5-Dimethylphenyl)methylamine structures, highlighted their potential as responsive DNA-binding polymers. These findings suggest applications in biotechnology and medicine, particularly in gene delivery systems (Carreon et al., 2014).
properties
IUPAC Name |
N-[(3,5-dimethylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)13-8-12-6-10(3)5-11(4)7-12/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCXQEJNTHTRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CNC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



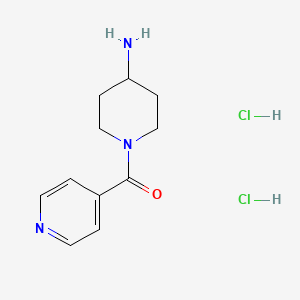
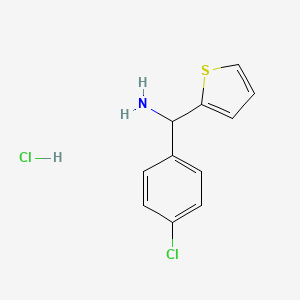
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1416808.png)
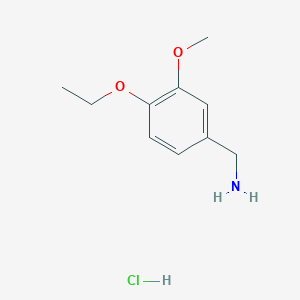
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1416813.png)
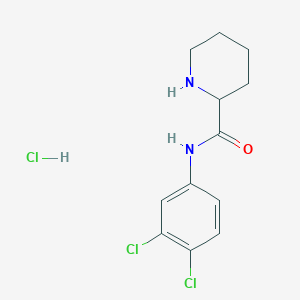
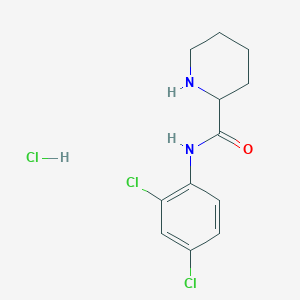
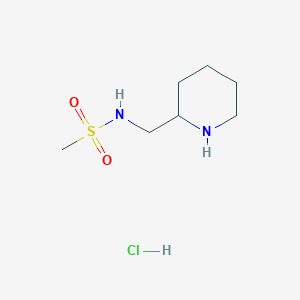
![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)
![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)

